Einecs 260-839-5

Description

Contextualization of Ammonium (B1175870) Lauryl Sulphate as an Anionic Surfactant in Academic Discourse

In academic and scientific literature, Ammonium Lauryl Sulphate is primarily classified as an anionic surfactant. atamanchemicals.com This classification stems from the fact that the head of the surfactant molecule carries a negative charge when dissolved in water. researchgate.net The molecule itself is amphiphilic, meaning it possesses both a hydrophobic (water-repelling) tail, the lauryl group, and a hydrophilic (water-attracting) head, the sulphate group. atamanchemicals.com This dual nature is the basis for its surface-active properties.

Academic discourse frequently compares ALS to Sodium Lauryl Sulphate (SLS), another common anionic surfactant. atamanchemicals.com While they share a similar chemical profile, their differing cations (ammonium vs. sodium) result in slightly different chemical behaviors and properties. atamanchemicals.com Research often focuses on the comparative efficacy and characteristics of these and other surfactants in various applications.

The primary role of ALS discussed in academic research is its function as a detergent and foaming agent. atamanchemicals.comsigmaaldrich.com Its ability to form micelles allows it to encapsulate and remove oils and dirt. atamanchemicals.com This property is fundamental to its use in cleaning products and has been a subject of study since the mid-20th century. atamanchemicals.com

Scope and Objectives of Academic Inquiry into Ammonium Lauryl Sulphate

Academic research into Ammonium Lauryl Sulphate is multifaceted, with several key objectives driving scientific inquiry. A significant area of investigation is its application in various industrial processes. For instance, it has been studied as a catalyst in the synthesis of certain organic compounds and as a corrosion inhibitor for metals in acidic solutions. sigmaaldrich.com Furthermore, its role as a surfactant in the fabrication of porous ceramics through gel casting is another area of research interest. sigmaaldrich.com

The physical and chemical properties of ALS are also a major focus of academic study. Research delves into its solubility, which is generally high in water, and how factors like temperature and concentration affect it. solubilityofthings.com The formation of micelles in concentrated solutions is a critical aspect of this research. solubilityofthings.com

Table 1: Physicochemical Properties of Ammonium Lauryl Sulphate

| Property | Value |

|---|---|

| EINECS Number | 260-839-5 |

| CAS Number | 2235-54-3 sigmaaldrich.com |

| Molecular Formula | C₁₂H₂₉NO₄S alfa-chemistry.com |

| Molecular Weight | 283.43 g/mol sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid or white crystalline solid solubilityofthings.com |

| pH | 6.8 sigmaaldrich.com |

| Density | 1.02 g/mL at 20 °C sigmaaldrich.com |

| Solubility in Water | Soluble sigmaaldrich.com |

This table is generated based on data from multiple sources.

Another significant objective of academic inquiry is the understanding of its behavior in complex systems. This includes studying its interactions with other components in formulations, such as polymers and other surfactants, to optimize product performance. semanticscholar.org Research has explored the rheological behavior of surfactant combinations that include ALS, which is crucial for product formulation in industries like cosmetics. taylorandfrancis.com

More recent academic pursuits have begun to explore novel applications for ALS, such as its potential use in biomedical applications like drug delivery systems and in environmental engineering for wastewater treatment. atamanchemicals.com The biodegradability of alkyl sulphates, including ALS, has also been a subject of environmental research, with studies indicating they are readily biodegradable under standard wastewater treatment conditions. wikipedia.org

Properties

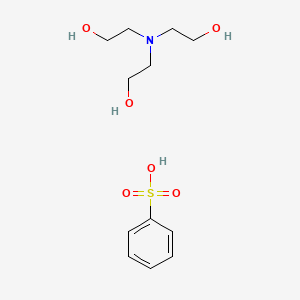

CAS No. |

57592-59-3 |

|---|---|

Molecular Formula |

C12H21NO6S |

Molecular Weight |

307.37 g/mol |

IUPAC Name |

benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9) |

InChI Key |

AVZMHCLRAZFNHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |

physical_description |

Liquid |

Related CAS |

90194-43-7 90194-42-6 93384-66-8 85480-56-4 68584-25-8 90194-55-1 |

Origin of Product |

United States |

Synthetic Pathways and Advanced Manufacturing Methodologies of Ammonium Lauryl Sulphate

Chemical Reaction Mechanisms in Ammonium (B1175870) Lauryl Sulphate Synthesis

The industrial production of Ammonium Lauryl Sulphate is primarily achieved through a multi-step chemical synthesis that involves the creation of a sulphate ester followed by its neutralization. atamanchemicals.comintratec.us This process begins with a precursor alcohol and a potent sulfonating agent.

The synthesis of Ammonium Lauryl Sulphate is fundamentally a two-stage process:

Esterification (Sulfation): The first step is the sulfation of lauryl alcohol (dodecanol). scribd.com This reaction is an esterification where lauryl alcohol reacts with a strong sulfonating agent. atamanchemicals.com Common agents used for this process include chlorosulphuric acid or sulfur trioxide. procurementresource.comwikipedia.org The reaction with chlorosulphuric acid produces lauryl sulphuric acid and hydrogen chloride as a byproduct. wikipedia.org Alternatively, using sulfur trioxide directly yields the lauryl sulphate intermediate. wikipedia.org The reaction temperature is carefully controlled, typically between 30-35°C, to ensure the desired reaction and prevent degradation. chembk.com

Neutralization: The resulting acidic intermediate, lauryl sulfate (B86663), is then neutralized. procurementresource.comprocurementresource.com In this step, an alkaline substance is introduced to react with the acidic sulphate. For the production of Ammonium Lauryl Sulphate, ammonium hydroxide (B78521) (ammonia solution) is used as the neutralizing agent. atamanchemicals.comintratec.us This reaction yields the final Ammonium Lauryl Sulphate salt and water. atamanchemicals.com The pH is adjusted to a target range, often between 7 and 8.5, to ensure the completion of the neutralization process. chembk.com

Sustainable and Bio-based Feedstock Integration in Ammonium Lauryl Sulphate Manufacturing

In response to growing consumer demand for environmentally friendly products and stricter regulations, the chemical industry is shifting towards sustainable and bio-based feedstocks for surfactant production. pmarketresearch.commarketresearchfuture.com

The primary raw material for ALS, lauryl alcohol, is increasingly being sourced from renewable, bio-based origins rather than petrochemicals. pmarketresearch.com

Vegetable Oils: The most common renewable sources for lauryl alcohol are vegetable and animal oils and fats, particularly coconut oil and palm kernel oil. procurementresource.comatamanchemicals.comwikipedia.org The fatty acids within these oils are converted to alcohols through processes like hydrogenation. procurementresource.comscribd.comwikipedia.org Southeast Asia is a major producer of lauryl alcohol derived from palm kernel oil, benefiting from the region's large palm oil plantations. pmarketresearch.com

Sustainability Initiatives: This shift brings challenges related to responsible sourcing, especially concerning palm oil and potential deforestation. pmarketresearch.com Consequently, there is a growing adoption of certified sustainable palm oil (CSPO) in the production chain to meet Roundtable on Sustainable Palm Oil (RSPO) standards. pmarketresearch.com

Bio-based Innovation: Further innovation includes the use of bio-based ethylene (B1197577) oxide, manufactured from biomass ethanol, to create 100% renewable surfactants. crodahomecare.comcrodahomecare.com This approach significantly increases the bio-based content of products and reduces the reliance on fossil fuels. crodahomecare.com Companies are developing entire product lines based on this technology, offering performance identical to their petroleum-based counterparts but with a lower carbon footprint. crodahomecare.com This "biomass balance approach" involves introducing renewable feedstocks at the very beginning of the production chain and allocating the bio-based content to specific end products. ieabioenergy.com

Process Optimization Strategies for Ammonium Lauryl Sulphate Synthesis

Optimizing the manufacturing process for Ammonium Lauryl Sulphate is crucial for enhancing efficiency, reducing costs, and improving the environmental profile of the final product. Key strategies focus on reaction conditions, yield maximization, and byproduct minimization.

Design of Experiments (DoE): A robust method for process optimization is the Design of Experiments (DoE). acs.org This statistical approach allows manufacturers to systematically model how various inputs (e.g., temperature, reaction time, reactant concentrations) affect the final product's yield and purity. acs.org By understanding these relationships, conditions can be fine-tuned to achieve the most desirable outcome.

Condition Control: Precise control over reaction parameters is vital. For instance, maintaining the optimal temperature during sulfation is critical to prevent unwanted side reactions and ensure high conversion rates. chembk.com Similarly, controlling the flow of reactants and the pH during neutralization ensures the production of high-purity ALS with minimal unreacted starting materials. chembk.commdpi.com

Byproduct Reduction: An important optimization goal, driven by sustainability demands, is the reduction of non-biodegradable byproducts. pmarketresearch.com Optimizing the efficiency of the sulfation step can minimize the formation of these impurities. pmarketresearch.com Advanced process control can lead to a higher concentration of the desired active matter and reduce waste streams, contributing to a more environmentally friendly manufacturing footprint. mdpi.com

Physicochemical Principles Governing Ammonium Lauryl Sulphate Functionality

Molecular Structure and Amphiphilic Characteristics of Ammonium (B1175870) Lauryl Sulphate

The performance of Ammonium Lauryl Sulphate as a surfactant is a direct consequence of its unique molecular architecture, which embodies both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics. This dual nature, termed amphiphilicity, is the cornerstone of its functionality.

The ALS molecule is composed of a long, nonpolar hydrocarbon chain, typically containing 12 carbon atoms (a lauryl group), and a highly polar sulphate head group. The negative charge of the sulphate group is balanced by a positively charged ammonium cation (NH₄⁺). This structure imparts the molecule with distinct regions that interact differently with their environment.

Hydrophilic Head Group and Hydrophobic Chain Interactions

The sulphate end of the Ammonium Lauryl Sulphate molecule is the hydrophilic "head." This group, being ionic, readily interacts with polar water molecules through ion-dipole and hydrogen bonding interactions. This affinity for water allows ALS to be soluble in aqueous solutions.

Conversely, the lauryl hydrocarbon chain constitutes the hydrophobic "tail." This long, nonpolar alkyl chain is repelled by water molecules and preferentially interacts with other nonpolar substances, such as oils, greases, and other dirt particles. It is this hydrophobic portion of the molecule that is responsible for its cleaning action, as it can surround and lift away oily soils from surfaces.

This distinct separation of a water-loving head and an oil-loving tail is the defining feature of an amphiphilic molecule and is the primary driver for the subsequent physicochemical phenomena exhibited by Ammonium Lauryl Sulphate.

Surface Activity and Interfacial Phenomena of Ammonium Lauryl Sulphate

The amphiphilic nature of Ammonium Lauryl Sulphate makes it highly surface-active. When introduced into an aqueous environment, ALS molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. At these interfaces, they orient themselves to minimize the unfavorable interactions between their hydrophobic tails and the surrounding water molecules.

This alignment at the surface disrupts the cohesive energy between water molecules, leading to a significant reduction in the surface tension of the water. This property is crucial for the wetting and spreading of formulations containing ALS, allowing them to penetrate surfaces more effectively.

Mechanism of Surface Tension Reduction by Ammonium Lauryl Sulphate

In an aqueous solution, water molecules at the surface are pulled inwards by strong cohesive forces from the molecules below, creating a high surface tension. When Ammonium Lauryl Sulphate is added, its molecules populate the surface with their hydrophilic heads oriented towards the water and their hydrophobic tails pointing away from it, towards the air or an oil phase.

This arrangement breaks up the strong hydrogen bonding network between surface water molecules. The presence of the less polar hydrocarbon tails at the interface reduces the net inward pull on the surface molecules, thereby lowering the surface tension. This allows for the formation of stable foams and emulsions, as the surfactant molecules create a stabilizing film at the interface between the gas bubbles and the liquid or between the oil droplets and the water.

Micellization Behavior of Ammonium Lauryl Sulphate in Aqueous Systems

As the concentration of Ammonium Lauryl Sulphate in an aqueous solution increases, a point is reached where the surface becomes saturated with surfactant molecules. Beyond this point, known as the Critical Micelle Concentration (CMC) , the surfactant molecules begin to self-assemble in the bulk of the solution into organized aggregates called micelles.

The CMC is a critical parameter for any surfactant, as it signifies the concentration at which the surfactant's properties, such as detergency and solubilization, become most effective. The CMC of Ammonium Lauryl Sulphate can be influenced by factors such as temperature, pH, and the presence of electrolytes in the solution.

Formation and Structural Dynamics of Ammonium Lauryl Sulphate Micelles

The formation of micelles is a thermodynamically driven process aimed at minimizing the contact between the hydrophobic tails of the ALS molecules and the surrounding water. In a typical spherical micelle, the hydrophobic lauryl chains are sequestered in the core of the structure, away from the water, while the hydrophilic sulphate head groups form the outer shell, remaining in contact with the aqueous environment.

These micelles are not static structures but are in a constant state of dynamic equilibrium, with individual surfactant molecules continuously leaving and joining the aggregate. The size and shape of these micelles can vary depending on factors such as surfactant concentration, temperature, and the ionic strength of the solution. At higher concentrations, the micelles can grow and change shape, forming elongated or cylindrical structures. This ability to form micelles is central to the cleaning action of Ammonium Lauryl Sulphate, as the hydrophobic core of the micelles can encapsulate and solubilize oily and greasy dirt, allowing it to be washed away.

Rheological Properties of Ammonium Lauryl Sulphate Solutions and Formulations

The rheology, or the flow behavior, of Ammonium Lauryl Sulphate solutions is a critical aspect of their application in various products. The viscosity of these solutions is highly dependent on the concentration of ALS and the presence of other ingredients, such as electrolytes (salts) and co-surfactants.

At low concentrations, ALS solutions typically exhibit Newtonian behavior, where the viscosity is independent of the shear rate. However, as the concentration increases, especially above the CMC, the formation and interaction of micelles lead to more complex, non-Newtonian rheological behavior. The viscosity of ALS solutions can be significantly increased by the addition of electrolytes like sodium chloride. This is due to the "salting-out" effect, which reduces the repulsion between the charged head groups of the surfactant molecules, promoting the growth of larger, more entangled, worm-like micelles. This entanglement of micelles creates a network that increases the resistance to flow, thereby increasing the viscosity.

The ability to control the viscosity of Ammonium Lauryl Sulphate formulations is crucial for product performance and consumer acceptance, allowing for the creation of products with a desired thickness and flow characteristics.

Physicochemical Properties of Ammonium Lauryl Sulphate

| Property | Value |

|---|---|

| EINECS Number | 260-839-5 |

| Chemical Formula | C₁₂H₂₉NO₄S |

| Molecular Weight | 283.43 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in water |

Environmental Fate and Biogeochemical Transformations of Ammonium Lauryl Sulphate

Biodegradation Pathways and Mechanisms of Ammonium (B1175870) Lauryl Sulphate

Ammonium Lauryl Sulphate is recognized for its ready biodegradability in various environmental compartments, including water, soil, and wastewater treatment systems. atamanchemicals.comindustrialchemicals.gov.au The degradation process involves a series of microbial-mediated steps that transform the complex organic molecule into simpler inorganic compounds. industrialchemicals.gov.aunm.gov

The initial and primary step in the biodegradation of Ammonium Lauryl Sulphate is the enzymatic cleavage of the sulfate (B86663) ester bond. industrialchemicals.gov.au This reaction is catalyzed by alkylsulfatase enzymes produced by a variety of microorganisms. ebi.ac.uk The hydrolysis separates the hydrophilic sulfate group from the hydrophobic lauryl (dodecyl) chain, resulting in the formation of lauryl alcohol (1-dodecanol) and an inorganic sulfate salt. industrialchemicals.gov.au This initial transformation leads to the loss of the surfactant's surface-active properties. industrialchemicals.gov.au

Following the initial hydrolysis, the resulting lauryl alcohol becomes a substrate for further microbial metabolism. industrialchemicals.gov.au Bacteria can utilize lauryl alcohol as a carbon and energy source. industrialchemicals.gov.au The metabolic pathway typically involves the oxidation of the alcohol. industrialchemicals.gov.aunm.gov This process converts lauryl alcohol first into an aldehyde and then into a carboxylic acid, producing a fatty acid. industrialchemicals.gov.aunm.gov This fatty acid intermediate subsequently undergoes β-oxidation, a process where two-carbon fragments are sequentially cleaved, entering central metabolic pathways like the tricarboxylic acid cycle as acetyl-CoA. nm.gov

The complete degradation of Ammonium Lauryl Sulphate is termed ultimate biodegradation or mineralization. nih.gov This final stage involves the total utilization of the organic molecule by microorganisms, leading to its conversion into simple inorganic end products. nih.gov The carbon from the lauryl chain is ultimately transformed into carbon dioxide, while the hydrogen and oxygen form water. theic2.org The sulfur from the sulfate group is available as inorganic sulfate, and the nitrogen from the ammonium counterion can be converted to mineral salts. industrialchemicals.gov.autheic2.org Studies have demonstrated high levels of ultimate biodegradation for alkyl sulphates, with removal rates in wastewater treatment plants reaching 96–99.96%. atamanchemicals.com Under aerobic conditions, near-complete mineralization has been observed. industrialchemicals.gov.au Even in anaerobic environments, significant degradation occurs, with studies showing at least 80% biodegradation after 15 days. atamanchemicals.com

Factors Influencing Ammonium Lauryl Sulphate Biodegradation Kinetics

The rate and extent of Ammonium Lauryl Sulphate biodegradation are not constant but are influenced by a variety of biotic and abiotic factors. nih.govresearchgate.net

The presence of competent microbial communities is fundamental to the degradation of ALS. researchgate.netsemanticscholar.org A diverse range of bacteria, such as those from the genus Pseudomonas, are known to mediate the degradation of dodecyl sulfates. industrialchemicals.gov.au Research has shown that microbial consortia, or a combination of different bacterial species, can be more effective at degrading these surfactants than individual strains. researchgate.netsemanticscholar.org For instance, a consortium of Enterobacter gergoviae, Enterobacter cloacae, and Bacillus alvei demonstrated enhanced biodegradation of sodium lauryl sulfate, a closely related compound. researchgate.netsemanticscholar.org The synergy between different microbial members allows for the complete breakdown of the molecule and its intermediates. nm.gov The abundance and acclimatization of these microorganisms in a given environment, such as in activated sludge from wastewater treatment plants, play a crucial role in the rapid removal of ALS. industrialchemicals.gov.au

Environmental parameters significantly affect the kinetics of ALS biodegradation by influencing microbial activity. researchgate.net Key factors include temperature, pH, and the availability of other nutrients.

Temperature: Microbial metabolism is temperature-dependent. Studies on the biodegradation of similar surfactants have shown that an optimal temperature can maximize the degradation rate. For example, a study on sodium lauryl sulfate degradation by a bacterial consortium found that 30°C was the most effective temperature, achieving 98% biodegradation. researchgate.netsemanticscholar.org ALS itself is noted to be sensitive to temperatures above 40°C, where decomposition can occur. made-in-china.comwatercarechem.com

pH: The pH of the environment affects both the stability of the surfactant and the activity of microbial enzymes. ALS is susceptible to decomposition under acidic conditions (pH ≤ 5). made-in-china.comwatercarechem.com Research on microbial degradation has indicated that neutral to slightly alkaline pH levels are often optimal for the bacteria involved. For instance, a pH of 9 was found to be optimal for the growth of a specific bacterial consortium and its ability to degrade sodium lauryl sulfate, resulting in 96% degradation. researchgate.netsemanticscholar.org

Nutrient Availability: The presence of other carbon and nitrogen sources can influence the biodegradation process. While ALS can serve as a carbon source, the availability of other nutrients can support robust microbial growth and enhance degradation. Studies have shown that the addition of sources like glucose (as a carbon source) and casein or yeast extract (as nitrogen sources) can improve the efficiency of biodegradation. researchgate.netsemanticscholar.org

The following table summarizes the influence of key environmental factors on the biodegradation of lauryl sulfates based on laboratory studies.

| Factor | Condition | Biodegradation Outcome | Source |

| Microbial Consortium | E. gergoviae, E. cloacae, B. alvei | More effective than individual strains | researchgate.netsemanticscholar.org |

| Temperature | 30°C | 98% degradation (of SLS) | researchgate.netsemanticscholar.org |

| pH | 9.0 | 96% degradation (of SLS) | researchgate.netsemanticscholar.org |

| pH | 7.0 | 89.2% degradation (of SLS) | researchgate.netsemanticscholar.org |

| Nitrogen Source | Yeast Extract | Enhanced degradation (96.6% of SLS) | semanticscholar.org |

| Carbon Source | Glucose | Improved degradation (91.9% of SLS) | semanticscholar.org |

Environmental Distribution and Removal Efficiency in Engineered Systems

Ammonium Lauryl Sulphate primarily enters the environment through wastewater systems following its use in a wide range of consumer and industrial products. canada.caindustrialchemicals.gov.au Its distribution and ultimate fate are largely determined by the effectiveness of engineered treatment systems, specifically wastewater treatment plants (WWTPs).

Ammonium Lauryl Sulphate and other short-chain alkyl sulfates are effectively removed in modern WWTPs. The comprehensive Human and Environmental Risk Assessment (HERA) project found that standard wastewater treatment operations eliminate 96% to 99.96% of these surfactants. atamanchemicals.comatamanchemicals.com The removal occurs through a combination of biodegradation and adsorption to sludge.

The efficiency of removal can vary depending on the type of secondary treatment process employed. Activated sludge processes, which rely on a high concentration of microorganisms in an aerated environment, are exceptionally effective.

Removal Efficiency of Dodecyl Sulfates in WWTPs

| Treatment Process Type | Reported Removal Efficiency | Source |

|---|---|---|

| Activated Sludge | >99% | industrialchemicals.gov.au |

| Trickling Filter | 90–94% | industrialchemicals.gov.au |

| Oxidation-Reduction System (ORS) Type | Up to 98% (for anionic surfactants) | researchgate.net |

| Sequencing Batch Reactor (SBR) K-6 Type | Up to 88% (for anionic surfactants) | researchgate.net |

Due to this high removal efficiency, the concentration of ALS in the final treated wastewater (effluent) discharged into receiving waters is very low. Monitoring studies have measured concentrations in WWTP effluent to be generally below 10 µg/L (0.010 mg/L). canada.ca

Reported Influent and Effluent Concentrations of Dodecyl Sulfates

| Parameter | Concentration (mg/L) | Treatment System Context | Source |

|---|---|---|---|

| Maximum Influent Concentration | 0.7 mg/L | Study of U.S. trickling filter plants | industrialchemicals.gov.au |

| Maximum Effluent Concentration | 0.1 mg/L | Study of U.S. trickling filter plants | industrialchemicals.gov.au |

| Typical Effluent Concentration | <0.01 mg/L | General environmental monitoring | canada.ca |

A portion of the surfactant that enters a WWTP is removed from the liquid phase by adsorbing to solid particles, becoming part of the sewage sludge. industrialchemicals.gov.au During anaerobic digestion, a common process for treating sludge, the concentration of dodecyl sulfate is further reduced. One study documented a decrease from 40 mg/kg dry weight in untreated sludge to 28 mg/kg after 14 days of anaerobic digestion. industrialchemicals.gov.au

Advanced Applications of Ammonium Lauryl Sulphate in Non Consumer and Industrial Research

Utilization of Ammonium (B1175870) Lauryl Sulphate in Material Science and Engineering

In the realm of material science, the unique properties of ALS as a surfactant are harnessed to influence the formation and characteristics of various materials at a microscopic level. industrialchemicals.gov.au Its ability to reduce surface tension and form micelles is critical in the synthesis and formulation of advanced materials. atamanchemicals.comwikipedia.org

Table 1: Role of Ammonium Lauryl Sulphate in Emulsion Polymerization

| Feature | Description |

| Function | Dispersing and Emulsifying Agent |

| Mechanism | Reduces interfacial tension between monomer droplets and the aqueous phase, forming stable micelles that facilitate polymerization. |

| Key Advantage | Provides excellent stabilization of polymer dispersions, especially at lower pH ranges. industrialchemicals.gov.au |

| Impact on Product | Controls polymer particle size and distribution, affecting the final properties of coatings and adhesives. dergipark.org.tr |

| Compatible Polymers | Acrylic, Styrene-Acrylic, Vinyl Acetate (B1210297) Homo- and Copolymers, PVC. dergipark.org.tr |

The synthesis of nanomaterials with controlled crystalline structures is a significant area of research, and surfactants like ALS can act as structure-directing or templating agents. In the synthesis of titanium dioxide (TiO₂) nanoparticles, the choice of surfactant can influence the resulting crystalline phase (anatase, rutile, or brookite), which in turn determines the material's photocatalytic and electronic properties. dergipark.org.trresearchgate.net

Research has shown that anionic surfactants can play a critical role in the formation of specific TiO₂ crystal phases. For instance, in the presence of an anionic surfactant, the formation of the anatase phase can be favored over the rutile phase. researchgate.net In one study, ALS was used as an anionic surfactant in the in-situ polymerization of polyaniline-TiO₂ nanocomposite fibers. nih.gov The ALS facilitated the creation of porous TiO₂ nanoparticles. nih.gov The mechanism involves the surfactant molecules forming micelles that act as templates, guiding the growth and arrangement of the inorganic nanoparticles. While the study focused on the composite material, it highlights the role of ALS in creating well-defined porous nanostructures. nih.gov Theoretical calculations on similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) have indicated that the absorption of the surfactant on the surface of TiO₂ grains influences the formation of mixed crystals by altering the speed and manner in which the foundational octahedral TiO₆ units combine. science.govscience.gov This demonstrates the potential of ALS to control the crystallinity and morphology of nanomaterials.

Ammonium Lauryl Sulphate is utilized in the fabrication of porous building ceramics through a method known as gel-casting. atamanchemicals.comscience.govbibliotekanauki.pl In this process, ALS functions as a foaming agent, creating a stable foam within the ceramic slurry before it is cast and sintered. atamanchemicals.com The surfactant's ability to generate a high volume of stable foam is critical to the final structure of the ceramic. atamanchemicals.com

The use of ALS leads to ceramics with lower density, higher open and total porosities, and a broad pore size distribution. atamanchemicals.com These characteristics are highly desirable for applications such as sound absorption and thermal insulation in construction materials. atamanchemicals.com Research has demonstrated a direct correlation between the foaming ability of ALS and the resulting porosity of the ceramic, which in turn enhances its functional properties like sound absorption coefficients and thermal conductivity. atamanchemicals.com

Table 2: Effect of Ammonium Lauryl Sulphate on Porous Ceramic Properties

| Property | Influence of ALS | Reference |

| Density | Lowered | atamanchemicals.com |

| Porosity | Increased open and total porosity | atamanchemicals.com |

| Pore Structure | Broad pore size distribution | atamanchemicals.com |

| Sound Absorption | Increased | atamanchemicals.com |

| Thermal Conductivity | Lowered | atamanchemicals.com |

Ammonium Lauryl Sulphate in Environmental Engineering Methodologies

The application of ALS in environmental engineering leverages its surfactant properties to address contamination and material degradation issues.

While ALS itself is readily biodegradable, with standard wastewater treatment operations capable of removing 96–99.96%, its properties as a surfactant are also harnessed for treating contaminated water. wikipedia.orgatamankimya.comgoogle.com Surfactant-enhanced remediation is a technique used for cleaning up contaminated soil and groundwater. industrialchemicals.gov.au In this process, a surfactant solution is used to wash or flush contaminants from the soil matrix. The ALS molecules, with their hydrophobic tails and hydrophilic heads, can encapsulate non-polar contaminants like oils and certain organic pollutants, increasing their solubility in water and allowing them to be removed more effectively. atamanchemicals.comatamankimya.com

This same principle applies to treating industrial wastewater containing oils or other poorly soluble organic compounds. mdpi.com The addition of a surfactant like ALS can help to emulsify these substances, making them more amenable to treatment processes. elchemy.com Furthermore, in the context of heavy metal contamination, while not a primary application, surfactants can be used in conjunction with other processes. For instance, in micellar-enhanced ultrafiltration, surfactants form micelles that can bind heavy metal ions, which are then removed by filtration. While specific research on ALS for heavy metal removal is limited, related sulfate-based surfactants have been mentioned in patents for treating low-concentration heavy metal wastewater. google.com

Ammonium Lauryl Sulphate has been identified as an effective corrosion inhibitor for carbon steel in acidic environments. atamanchemicals.comscience.govbibliotekanauki.pl This is particularly relevant in industrial settings where acidic solutions are used for cleaning, descaling, or other processes, which can lead to significant corrosion of metal equipment.

The mechanism of inhibition involves the adsorption of the lauryl sulphate anions onto the metal surface. atamanchemicals.com The surfactant forms a protective film that acts as a barrier, isolating the metal from the corrosive acidic medium. This film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that constitute the corrosion process. The long hydrocarbon chain of the lauryl sulphate molecule enhances the surface coverage, leading to greater inhibition efficiency. This application is a cost-effective way to protect industrial assets and reduce maintenance costs associated with corrosion damage.

Novel Applications in Downstream Bioprocessing

Downstream bioprocessing encompasses the recovery and purification of biosynthetic products from natural sources. In this field, surfactants play a critical role in cell lysis and protein solubilization.

The purification of recombinant proteins is a cornerstone of modern biotechnology. While ammonium sulfate is commonly used for protein precipitation through a process known as "salting out," anionic surfactants like lauryl sulfates are also employed, particularly for solubilizing inclusion bodies and membrane-bound proteins. wou.edubasf.com

Detergents such as Sodium Lauryl Sulfate (SLS), a close relative of ALS, are used to release and solubilize membrane-bound and intracellular components of bacterial cells. researchgate.net These surfactants disrupt the lipid membranes and can help in unfolding proteins, which can be a critical step in the purification of proteins from insoluble aggregates known as inclusion bodies. basf.comresearchgate.net The choice of detergent and its concentration is critical as it can also lead to protein denaturation. researchgate.net

Research into the optimization of purification protocols for recombinant proteins sometimes involves comparing the effectiveness of various detergents. While specific studies focusing solely on ALS for this purpose are not extensively detailed in the public domain, the principles of using anionic surfactants like SLS are directly applicable. The process involves lysing host cells, which may have accumulated the recombinant protein in an insoluble form, and then using a solubilizing buffer that can contain a detergent to dissolve these proteins. google.com The amphiphilic nature of ALS, with a hydrophobic tail and a hydrophilic sulfate head, allows it to interact with both non-polar protein regions and the aqueous buffer, facilitating solubilization. atamanchemicals.com

Surfactant-Enhanced Processes in Oilfield Chemistry

The oil and gas industry utilizes a vast array of chemicals to optimize drilling and production operations. Surfactants like ALS are integral to these processes due to their ability to reduce surface and interfacial tension. atamanchemicals.commarketresearchfuture.com

Ammonium Lauryl Sulphate is employed as a surfactant and foaming agent in various oilfield applications. ataman-chemicals.commarketresearchfuture.comlubrizol.com Its functions include enhancing the efficiency of drilling and production operations. camachem.com

In drilling operations, ALS can be a component of foamable drilling fluids. google.comgoogle.com These fluids are advantageous in certain formations as they exert less hydrostatic pressure on the reservoir, potentially minimizing formation damage. The surfactant stabilizes the foam, which aids in lifting rock cuttings and other debris from the wellbore to the surface. camachem.com Formulations for these drilling fluids may also include polymers like guar (B607891) gum and salts such as potassium chloride to enhance stability and performance, even in the presence of contaminants like crude oil. google.comgoogle.com

The table below summarizes the components often found in such specialized drilling fluids.

| Component | Function | Example Compounds |

| Aqueous Solvent | Base fluid | Water |

| Surfactant | Foaming and stabilization | Ammonium Lauryl Sulphate, Sodium Lauryl Ether Sulfate |

| Polymer | Viscosity and stability enhancement | Guar Gum, Hydroxypropyl Guar |

| Salt | Stability in saline conditions | Potassium Chloride, Sodium Chloride |

Potential in Energy Technologies

The search for cleaner and more efficient energy sources has led to significant research in technologies like fuel cells. The performance of these devices often relies on the precise engineering of their components at a microscopic level.

Proton Exchange Membrane Fuel Cells (PEMFCs) are a promising clean energy technology. asu.edu A critical component of the PEMFC is the Gas Diffusion Layer (GDL), which facilitates the transport of reactants to the catalyst layer and removal of products. asu.eduresearchgate.net The properties of the GDL, particularly its microporous layer, significantly influence the fuel cell's performance. asu.eduresearchgate.net

Research has shown that Ammonium Lauryl Sulphate can be used in the fabrication of the GDL's microporous layer. asu.eduresearchgate.netchemicalbook.com In this process, a carbon slurry containing ALS is dispersed in water and then coated onto a substrate. asu.eduresearchgate.net The ALS acts as a dispersing agent, ensuring a homogenous and stable carbon slurry. researchgate.net This method allows for the creation of a microporous layer with controlled pore characteristics. researchgate.net

The following table presents a comparison of peak power densities achieved with different GDL fabrication materials at varying relative humidities.

| GDL Materials | Relative Humidity (RH) | Oxidant | Peak Power Density (mW/cm²) |

| MWCNTs and SDS | 60% | Oxygen | 1100 |

| MWCNTs and SDS | 70% | Air | 850 |

| Ammonium Lauryl Sulphate | 100% | Oxygen | 1300 |

| Ammonium Lauryl Sulphate | 100% | Air | 500 |

Analytical Methodologies for the Characterization and Quantification of Ammonium Lauryl Sulphate

Spectrophotometric Techniques for Ammonium (B1175870) Lauryl Sulphate Analysis

Spectrophotometry provides a robust and accessible means for quantifying Ammonium Lauryl Sulphate. These methods typically involve the formation of a colored complex between the anionic lauryl sulphate and a cationic dye, which can then be measured using a UV-Visible spectrophotometer.

One common approach involves the use of methylene (B1212753) blue. In this method, the lauryl sulphate anion forms an ion-pair complex with the methylene blue cation. This complex is then extracted into an organic solvent, such as dichloromethane. pharmaguideline.com The intensity of the blue color in the organic layer is proportional to the concentration of the anionic surfactant and can be quantified by measuring its absorbance. pharmaguideline.com A similar principle is applied in a method for Sodium Lauryl Sulphate (SLS), a closely related compound, where the absorbance is measured at a wavelength of 650 nm, following Beer's law within a concentration range of 2-10 µg/mL. ijbpas.com

Another technique employs the cationic dye acridine (B1665455) orange. This dye forms a yellow-colored complex with sodium dodecyl sulphate (SDS) that can be extracted into toluene. researchgate.net The absorbance of the resulting complex is measured at its maximum wavelength (λmax) of 467 nm. This method demonstrates linearity in the concentration range of 0-6.0 ppm of SDS. researchgate.net

Direct spectrophotometric analysis of ALS has also been reported. In one study, the absorbance of an ALS solution was measured at a wavelength of 540 nm to monitor its degradation. taylorfrancis.com Additionally, hydrotropic agents like sodium lauryl sulphate can be used to solubilize poorly water-soluble drugs for their spectrophotometric analysis, demonstrating the utility of surfactants in broader analytical applications. ijcrt.org

| Analyte | Reagent/Method | Wavelength (λmax) | Linear Range | Source |

|---|---|---|---|---|

| Sodium Lauryl Sulphate (SLS) | Methylene Blue Complex | 650 nm | 2-10 µg/mL | ijbpas.com |

| Ammonium Lauryl Sulphate (ALS) | Direct Measurement | 540 nm | Not Specified | taylorfrancis.com |

| Sodium Dodecyl Sulphate (SDS) | Acridine Orange Complex | 467 nm | 0-6.0 ppm | researchgate.net |

| Sodium Lauryl Sulphate (SLS) | Methylene Blue Color Reaction | Not Applicable (Qualitative) | Not Applicable | pharmaguideline.com |

Electrochemical Methods in Ammonium Lauryl Sulphate Detection

Electrochemical methods offer high sensitivity and are suitable for the analysis of surfactants like ALS. These techniques include potentiometry, voltammetry, and amperometry, often utilizing chemically modified or specialized electrodes to enhance performance. nih.govftb.com.hr

Surfactant-modified electrodes are widely employed due to their ability to improve electrocatalytic properties, enhance stability, and prevent electrode fouling. nih.gov For instance, potentiometric sensors can be constructed for anionic surfactants like dodecylbenzene (B1670861) sulphonate (DBS), achieving detection limits as low as 1.5×10⁻⁷ M. ftb.com.hr Another example is a liquid polymeric membrane sensor based on the hydrophobic cationic surfactant methyltrioctylammonium chloride (MTOAC), which was developed for the analysis of sodium lauryl sulphate (SLS). This sensor exhibited a wide linear dynamic range from 9.33x10⁻⁷ to 5.31x10⁻³ M and a lower detection limit of 3.97x10⁻⁷ M. researchgate.net

Whole-cell biosensors represent another innovative electrochemical approach. A sensor using the gram-negative bacterium Herbaspirillum lusitanum has been developed for the determination of SDS. nih.gov This sensor can detect SDS concentrations as low as 0.01 mg/L by measuring changes in the bacterial surface's polarizability upon interaction with the surfactant. nih.gov

Furthermore, the electrochemical behavior of the ammonium counter-ion can be exploited. A method for the electrochemical detection of ammonia (B1221849) in aqueous solution involves its reaction with fluorescamine, followed by quantitative analysis using square wave voltammetry. core.ac.uk This indirect approach could potentially be adapted for the quantification of the ammonium component of ALS. The incorporation of ALS into the carbon slurry for gas diffusion layers in proton exchange membrane fuel cells also highlights its role and analysis in electrochemical systems. chemicalbook.com

Chromatographic Separations and Quantification of Ammonium Lauryl Sulphate

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of surfactants. thermofisher.com Due to the complexity of commercial surfactant products, which often contain a range of oligomers and homologues, HPLC is the preferred method for detailed characterization. thermofisher.comresearchgate.net

A variety of stationary phases (columns) and detection methods are available for surfactant analysis. The Acclaim™ Surfactant column, for example, can simultaneously separate anionic, nonionic, cationic, and amphoteric surfactants in a single analysis. thermofisher.com For separating alkyl sulfates, columns like the Acclaim PA2 are effective. thermofisher.com The separation of alkyl sulfate (B86663) ethoxymers has been studied on various stationary phases, including Acclaim C18 Surfactant, Surfactant C8, and Hypercarb, each providing different elution orders and selectivity. researchgate.net

Detection methods compatible with HPLC for non-chromophoric surfactants like ALS include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and conductivity detection. thermofisher.comresearchgate.net An HPLC-CAD method has been specifically developed for laureth sulfates, including POE(2) ammonium lauryl sulfate. thermofisher.com For ionic species, suppressed conductivity detection offers excellent selectivity and sensitivity, with limits of detection (LOD) for alkyl sulfates estimated to be around 20 ppb. thermofisher.com

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides even greater detail, allowing for the quantification of individual surfactant components within a mixture. researchgate.net This is crucial for studying how surfactant composition changes, for example, during enhanced oil recovery processes. researchgate.net A mobile phase containing an ammonium acetate (B1210297) buffer is often used in LC-MS to ensure that the sulfate and sulfonate surfactants are in their charged state, facilitating analysis. researchgate.net

| Technique | Column(s) | Mobile Phase Example | Detector(s) | Source |

|---|---|---|---|---|

| HPLC | Acclaim PA2 | Acetonitrile/Buffer | Suppressed Conductivity | thermofisher.com |

| HPLC | Acclaim Surfactant | Acetonitrile/Ammonium Acetate Buffer | UV, ELSD, CAD, MS | thermofisher.com |

| HPLC-CAD | Not specified | Not specified | CAD | thermofisher.com |

| HPLC | Acclaim C18 Surfactant, Surfactant C8, Hypercarb | MeCN/NH₄OAc, MeOH/CH₂Cl₂/NH₄OAc | ELSD, Conductimetric, MS | researchgate.net |

| LC-MS | HILIC, others | Ammonia Acetate Buffer | MS | researchgate.net |

Advanced Sensor Technologies for Ammonium Lauryl Sulphate Detection in Complex Matrices

Beyond traditional methods, advanced sensor technologies are being developed for rapid and sensitive detection of surfactants in complex environments. These sensors often rely on novel materials and transduction principles to achieve high selectivity and low detection limits.

A significant advancement in surfactant analysis is the development of polyion-sensitive electrodes based on polymeric membranes. These potentiometric sensors are designed to respond to large polyionic species, such as the lauryl sulphate anion. nih.govresearchgate.net

The core of these sensors is a plasticized polymeric membrane, typically made of polyvinyl chloride (PVC), which is doped with a lipophilic ion-exchanger. researchgate.netnih.gov For anionic surfactants like ALS, a cationic ion-exchanger is used. The interaction between the target polyion and the ion-exchanger at the membrane-sample interface generates a potential that is proportional to the analyte's concentration. nih.gov Examples of ion-exchangers used for anionic surfactant detection include methyltrioctylammonium chloride (MTOAC) and dimethyldioctadecylammonium-tetraphenylborate (DDA-TPB). researchgate.netrsc.org

A particularly innovative design is the "pulstrode," a reversible polyion-selective sensor that operates using a three-electrode system. nih.gov A galvanostatic pulse is applied to the working electrode, forcing an ion flux and leading to a measurable potential jump when the target ion is depleted locally. acs.org This approach can enhance sensitivity by up to 20-fold compared to conventional potentiometric measurements. acs.org Pulstrodes can be used as detectors in flow-injection analysis (FIA) or liquid chromatography systems. nih.govacs.org For example, an FIA system using a pulstrode with a membrane doped with tridodecylmethylammonium-dinonylnaphthalene sulfonate (TDMA/DNNS) can detect polyanions at concentrations of ≥40 μg/mL. nih.gov

The sensitivity of these membrane electrodes can be further improved by optimizing the membrane itself. Using ultra-thin membranes (e.g., 5 µm thick) can enhance the potential response by preventing the diffusion of polyions deep into the membrane, leading to their accumulation at the boundary layer. researchgate.net This approach has been shown to lower the detection limit by nearly two orders of magnitude compared to traditional thick-membrane sensors. researchgate.net

Theoretical and Computational Investigations of Ammonium Lauryl Sulphate

Quantum Chemical Calculations of Ammonium (B1175870) Lauryl Sulphate and its Derivatives

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and energetic properties of molecules. aljest.net These methods are used to study the properties of the lauryl sulphate anion and its derivatives, offering insights that complement experimental findings.

DFT calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aljest.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net Studies on various anionic surfactants have used DFT to build a database of structural, energetic, and thermodynamic parameters. aljest.net

This computational approach is also applied to predict the partitioning behavior of compounds in micellar solutions. mdpi.com By calculating the solvation free energies in different solvents, researchers can identify solvents with physicochemical characteristics similar to the micellar environment. This allows for the prediction of the partition coefficient (logP) in surfactant systems, which is crucial for applications like drug delivery and separation science. mdpi.com Furthermore, DFT has been employed to investigate the interaction of the sulphate anion with various surfaces, revealing how it adsorbs and influences subsequent interactions with other molecules. journalssystem.com

Parameters from DFT Calculations for Anionic Surfactants:

| Parameter | Significance | Reference |

| HOMO Energy (EHOMO) | Associated with the electron-donating ability of a molecule. | researchgate.net |

| LUMO Energy (ELUMO) | Associated with the electron-accepting ability of a molecule. | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Indicates kinetic stability and chemical reactivity. | aljest.netresearchgate.net |

| Solvation Free Energy | Used to predict partition coefficients in micellar systems. | mdpi.com |

Computational Fluid Dynamics in Ammonium Lauryl Sulphate System Design

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems involving fluid flows. lechlerusa.comdanieli-environment.com In the context of systems containing Ammonium Lauryl Sulphate, CFD is essential for designing and optimizing industrial processes such as mixing, pumping, and chemical reactions. doaj.orgresearchgate.net

CFD simulations can quantitatively predict fluid-flow phenomena by solving the conservation laws of mass, momentum, and energy. lechlerusa.com This allows engineers to model the behavior of complex fluid systems, such as those in stirred-tank reactors or helical pipe reactors used for surfactant production. doaj.orgresearchgate.net By simulating the flow patterns, CFD helps in understanding the effects of design parameters like reactor geometry and inlet velocity on process efficiency. researchgate.net

For example, in the production of surfactants, where viscosity can change significantly as the reaction progresses, CFD models can treat viscosity as a variable to accurately simulate the flow. doaj.org These three-dimensional simulations, while computationally intensive, provide detailed insights that can be used to develop simpler, one-dimensional models for rapid optimization, scale-up, and control. researchgate.net CFD is also used to model multiphase flows where surfactants are present, such as simulating surfactant-laden droplets impacting a surface, which is relevant in coating and cleaning applications. researchgate.netarxiv.org The models account for the transport and adsorption of surfactant molecules to interfaces and the resulting changes in surface tension. researchgate.net

Applications of CFD in Surfactant System Design:

| Application Area | CFD Contribution | Reference |

| Reactor Design | Analysis of flow patterns and mixing efficiency in reactors for surfactant production. | doaj.orgresearchgate.net |

| Process Optimization | Development of reduced-order models for fast computation needed for scale-up and control. | researchgate.net |

| Multiphase Flow | Simulation of two-phase flows with soluble surfactants, accounting for surface tension effects. | researchgate.net |

| Droplet Dynamics | Modeling the impact and spreading of surfactant-laden drops on solid surfaces. | arxiv.org |

Emerging Research Directions and Future Prospects for Ammonium Lauryl Sulphate Studies

Integration of Ammonium (B1175870) Lauryl Sulphate in Sustainable Chemical Technologies

The drive for green chemistry is reshaping the production and application of surfactants like Ammonium Lauryl Sulphate. A significant area of research is focused on enhancing its environmental profile and integrating it into sustainable technological cycles.

A primary advantage of ALS is its high biodegradability. knowde.comelchemy.com Environmental reviews have shown that alkyl sulphates are readily biodegradable, with standard wastewater treatment processes capable of removing 96–99.96% of the compound. knowde.com Research indicates that even under anaerobic conditions, a significant portion of ALS biodegrades, with at least 80% degradation after 15 days and 90% after four weeks. knowde.com This characteristic makes it a more environmentally friendly option compared to less biodegradable surfactants. knowde.com

Future research is focused on sourcing raw materials from renewable origins. ALS is commonly derived from palm kernel or coconut oil. atamanchemicals.com The use of materials certified by the Roundtable on Sustainable Palm Oil (RSPO) under a Mass Balance supply chain model is a key step towards sustainability. specialchem.compilotchemical.com Innovations in production, such as "ZERO-X technology," are also emerging to create more sustainable processes. specialchem.com

Table 1: Biodegradability of Ammonium Lauryl Sulphate

| Condition | Removal/Degradation Rate | Time Frame |

|---|---|---|

| Standard Wastewater Treatment | 96–99.96% | Not specified |

| Anaerobic | 80% | 15 days |

| Anaerobic | 90% | 4 weeks |

Data derived from environmental reviews of alkyl sulphates. knowde.com

Interdisciplinary Research on Ammonium Lauryl Sulphate in Novel Applications

While traditionally used in personal care and cleaning products, the unique properties of ALS are being explored in a variety of new and interdisciplinary fields. atamanchemicals.com Its function as a surfactant, emulsifier, and foaming agent opens up possibilities beyond its conventional uses. elchemy.comchemicalbook.com

Current and potential applications for ALS being investigated include:

Industrial Processes: It is used in textile manufacturing and as a foaming agent in fire extinguishing foams. atamanchemicals.com

Material Science: Research has demonstrated its use in the preparation of porous building ceramics through a process called gelcasting. atamanchemicals.com

Corrosion Inhibition: It has been studied as a corrosion inhibitor for carbon steel in acidic solutions. atamanchemicals.com

Agrochemicals: It has been used as a surfactant in pesticide formulations. nih.gov

Organic Synthesis: In green chemistry, ALS has been used as a catalyst in aqueous media for the one-pot synthesis of complex organic molecules like 1H-benzo[d]imidazoles and quinoxalines at room temperature. researchgate.net

Table 2: Established and Investigated Applications of Ammonium Lauryl Sulphate

| Sector | Application | Function |

|---|---|---|

| Personal Care | Shampoos, Body Washes | Cleansing, Foaming Agent |

| Household | Detergents, Cleaners | Surfactant, Grease Removal |

| Industrial | Fire Extinguishing Foams | Foaming Agent |

| Material Science | Porous Ceramics | Gelcasting Agent |

| Metallurgy | Metal Treatment | Corrosion Inhibitor |

| Green Chemistry | Organic Synthesis | Catalyst |

This table showcases both traditional and emerging uses. atamanchemicals.comatamanchemicals.comresearchgate.net

Methodological Advancements in Ammonium Lauryl Sulphate Environmental Assessment

To ensure the safe and sustainable use of ALS, robust environmental assessment methodologies are crucial. Research in this area focuses on refining analytical techniques and assessment frameworks.

The HERA (Human and Environmental Risk Assessment on ingredients of household cleaning products) project has provided a comprehensive environmental review of alkyl sulphates, including ALS. knowde.comatamanchemicals.com The project established that these compounds are readily biodegradable and are largely removed by wastewater treatment. knowde.comatamanchemicals.com

Modern assessment approaches, such as the GreenScreen® for Safer Chemicals, provide a framework for evaluating chemical hazards. theic2.org In such assessments, related compounds like Ammonium Laureth Sulfate (B86663) are often grouped with ALS to use a read-across approach for toxicological and environmental data, which is supported by agencies like the Danish EPA and HERA. theic2.org These assessments confirm that the ultimate biodegradation of these surfactants yields non-harmful substances like CO2, H2O, and sulfate anions. theic2.org

Future research will likely focus on developing more sensitive and rapid analytical methods for detecting low concentrations of ALS and its metabolites in various environmental compartments. This includes refining models like the SimpleTreat model used in EUSES (European Union System for the Evaluation of Substances) and employing more complex, measurement-based assessments using activated sludge and field monitoring data to get a more accurate picture of its environmental fate. heraproject.com

Challenges and Opportunities in Ammonium Lauryl Sulphate Research

The future of Ammonium Lauryl Sulphate research involves navigating several challenges while capitalizing on significant opportunities.

Challenges:

Consumer Perception: The broader "sulfate" category of surfactants faces public scrutiny, often without differentiation between various types like SLS and the generally milder ALS. This necessitates clear scientific communication to inform the public.

Formulation Complexity: While effective, achieving optimal performance, such as viscosity and foam stability, requires careful formulation with other ingredients like alkanolamides and amphoterics. chemicalbook.com

Data Gaps: Comprehensive assessments sometimes reveal data gaps for specific endpoints, such as respiratory sensitization or endocrine activity, which may require further investigation to complete hazard profiles. theic2.org

Opportunities:

Growing Market for Sustainable Products: There is increasing consumer and regulatory demand for eco-friendly and biodegradable products. marketresearchfuture.com This trend drives innovation in producing plant-derived and sustainably sourced ALS. specialchem.commarketresearchfuture.com The global market for ALS is projected to grow, driven by rising awareness of hygiene and the demand for personal care products. marketresearchfuture.com

Green Chemistry Innovation: The use of ALS as a catalyst in aqueous media for organic reactions showcases its potential as a tool for more sustainable chemical synthesis. researchgate.net

Milder Formulations: As a milder alternative to other sulfates, ALS is well-positioned for growth in the personal care market, especially in products for sensitive skin and hair. bioshop.pk The development of new formulations that enhance its mildness and conditioning properties presents a significant opportunity. specialchem.com

Ongoing research will continue to balance performance, environmental impact, and consumer demand, shaping the future role of Ammonium Lauryl Sulphate in both existing and novel applications. atamanchemicals.com

Q & A

Q. What gaps exist in the current literature on this compound, and how can they guide future studies?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to map knowledge gaps (e.g., unexplored therapeutic applications, understudied metabolic pathways). Formulate hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.